1,3-dicyclohexyl-1H-imidazol-3-ium
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Overview
Description
1,3-Dicyclohexyl-1H-imidazol-3-ium: is an organic compound with the molecular formula C15H25N2 . It is a derivative of imidazole, where the hydrogen atoms at positions 1 and 3 are replaced by cyclohexyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dicyclohexyl-1H-imidazol-3-ium can be synthesized through a two-step reaction process. Initially, 1,3-dicyclohexylimidazole is reacted with tetrafluoroboric acid to produce an intermediate. This intermediate is then purified by distillation to obtain the target product .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dicyclohexyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding imidazolium salts.
Reduction: It can be reduced to form imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazoles .
Scientific Research Applications
1,3-Dicyclohexyl-1H-imidazol-3-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-dicyclohexyl-1H-imidazol-3-ium exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and stabilizing transition states. In biological systems, it can interact with specific proteins and enzymes, altering their activity and function .
Comparison with Similar Compounds
1,3-Dicyclohexylimidazolium chloride: Similar in structure but with a chloride ion instead of the imidazolium ion.
1,3-Diisopropylbenzimidazolium bromide: Contains isopropyl groups instead of cyclohexyl groups.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Features methyl groups and a trihydroborate ion.
Uniqueness: 1,3-Dicyclohexyl-1H-imidazol-3-ium is unique due to its cyclohexyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective as a catalyst and in applications requiring high stability .
Properties
Molecular Formula |
C15H25N2+ |
---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
1,3-dicyclohexylimidazol-1-ium |
InChI |
InChI=1S/C15H25N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h11-15H,1-10H2/q+1 |
InChI Key |
OTZSBKIHBGXKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 |
Origin of Product |
United States |
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